1,2,4-Trifluoro-3-methylbenzene

説明

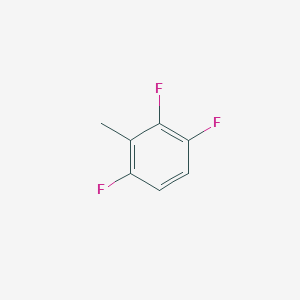

Structure

3D Structure

特性

IUPAC Name |

1,2,4-trifluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXRWIKZIXEYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562615 | |

| Record name | 1,2,4-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119916-25-5 | |

| Record name | 1,2,4-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,4-Trifluoro-3-methylbenzene

Foreword: The Strategic Value of Fluorinated Toluene Isomers in Modern Chemistry

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluorotoluene moiety, in particular, offers a compelling combination of metabolic stability, modulated electronic properties, and controlled lipophilicity. However, the specific arrangement of these fluorine atoms around the aromatic ring is not a trivial detail; it is a critical design element that dictates reactivity, conformational preference, and ultimately, biological activity. This guide focuses on a specific, strategically important isomer: 1,2,4-Trifluoro-3-methylbenzene (also known as 2,3,6-Trifluorotoluene ). Unlike more common isomers, its unique substitution pattern presents distinct challenges and opportunities in synthesis and application, making a detailed understanding of its chemical properties indispensable for researchers at the forefront of chemical innovation. This document provides an in-depth exploration of this compound, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, reactivity, and safe handling, intended for the professional scientist and developer.

Section 1: Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its basic identity and physical characteristics. These parameters govern everything from reaction setup and solvent choice to purification and storage.

Identification

-

IUPAC Name: this compound[1]

-

Synonym: 2,3,6-Trifluorotoluene[1]

-

Molecular Weight: 146.11 g/mol [1]

-

Structure:

Image Source: PubChem CID 14651252

Physicochemical Data

The physical properties of fluorinated aromatics can differ significantly from their non-fluorinated analogs and even between isomers. The high electronegativity of fluorine introduces strong dipoles and affects intermolecular forces. While comprehensive experimental data for this specific isomer is not widely published, data from closely related isomers and commercial suppliers provide a strong basis for expected values.

| Property | Value (Isomer/Related Compound) | Source/Comment |

| Physical Form | Liquid | Thermo Scientific[3] |

| Boiling Point | 126-127 °C | Data for isomer 2,3,4-Trifluorotoluene[4] |

| 105-110 °C | Data for isomer 2,4,6-Trifluorotoluene[5] | |

| Density | 1.222 g/mL at 25 °C | Data for isomer 2,3,4-Trifluorotoluene[4] |

| Refractive Index | n20/D 1.434 | Data for isomer 2,3,4-Trifluorotoluene[4] |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, benzene, and ethanol. | General property of trifluorotoluenes.[6] |

Expert Insight: The boiling point of this compound is expected to fall within the range of its isomers (approx. 105-130 °C). This moderate boiling point makes it a versatile intermediate, as it is volatile enough for easy removal under vacuum but not so volatile as to present significant handling challenges at ambient temperature. Its density, significantly higher than toluene (0.87 g/mL), is a direct consequence of the high atomic mass of its three fluorine atoms.

Section 2: The Spectroscopic Signature - A Guide to Structural Verification

Confirming the identity and purity of a specific isomer like this compound is impossible without rigorous spectroscopic analysis. The unique electronic environment of each proton, carbon, and fluorine atom gives rise to a distinct spectral fingerprint. While a publicly available, verified spectrum for this specific compound is elusive, we can predict its key features with high confidence based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise substitution pattern of this molecule.

-

¹H NMR: The spectrum will feature two distinct signals:

-

A signal for the methyl group (CH₃) , likely appearing as a triplet or more complex multiplet around 2.1-2.3 ppm . The splitting arises from coupling to the adjacent aromatic fluorine atom (F-2) and potentially the more distant F-6.

-

Two signals for the aromatic protons (Ar-H) in the region of 6.8-7.4 ppm . These two protons are in different chemical environments and will appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

-

¹³C NMR: The spectrum will show 7 distinct carbon signals.

-

The methyl carbon will be a single peak at the upfield end of the spectrum (~14-20 ppm), likely split into a quartet by the three attached protons (if proton-coupled) and further split by coupling to adjacent fluorine atoms.

-

The six aromatic carbons will appear between ~110 and ~160 ppm. The three carbons directly bonded to fluorine (C-1, C-2, C-4) will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), making them easily identifiable as large doublets. The other three carbons will show smaller two- or three-bond C-F couplings.

-

-

¹⁹F NMR: This is the definitive technique for confirming the fluorine substitution pattern.

-

Three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms at positions 1, 2, and 4.

-

The chemical shifts will be in the typical aromatic fluorine region (approx. -110 to -160 ppm relative to CFCl₃).

-

The key diagnostic feature will be the splitting pattern . Each fluorine signal will be a multiplet due to coupling with the other two fluorine atoms and nearby protons. The magnitude of the fluorine-fluorine coupling constants (³JFF, ⁴JFF) is highly dependent on their relative positions (ortho, meta, para) and provides unambiguous confirmation of the 1,2,4-substitution pattern.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

C-H stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretching will produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-F stretching: The most prominent feature will be very strong, characteristic C-F stretching bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹ . The complexity of these bands is indicative of the multiple, distinct C-F bonds on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a clear molecular ion peak at m/z = 146 , corresponding to the molecular weight of C₇H₅F₃.

-

Fragmentation: A prominent fragment would be the loss of a hydrogen atom to form an [M-H]⁺ ion at m/z = 145, followed by the loss of a methyl group ([M-CH₃]⁺) at m/z = 131. The stability of the fluorinated benzene ring means the molecular ion peak is expected to be relatively intense.

Section 3: Synthesis and Chemical Reactivity

The utility of this compound as a building block is intrinsically linked to its synthesis and subsequent chemical behavior. Its specific substitution pattern creates a unique electronic landscape that directs its reactivity.

Synthetic Pathways

The synthesis of specific trifluorotoluene isomers often requires multi-step sequences, as direct fluorination of toluene is unselective. A plausible and common strategy involves the functionalization of a pre-existing, correctly substituted benzene ring. One logical approach begins with a dichlorofluorotoluene precursor, leveraging halogen exchange (Halex) reactions.

Proposed Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Causality:

-

Nitration: The synthesis begins with a commercially available precursor. Nitration is a classic electrophilic aromatic substitution. The positions of the existing chloro- and fluoro- substituents will direct the incoming nitro group, a critical step for setting up the final substitution pattern.

-

Halogen Exchange (Halex): The core transformation involves replacing chlorine atoms with fluorine. This is typically achieved using a fluoride source like potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., sulfolane) and often requires a phase-transfer catalyst to enhance the reactivity of the fluoride salt. The electron-withdrawing nitro group activates the ring towards this nucleophilic aromatic substitution, making the replacement of chlorine atoms feasible.

-

De-functionalization: Once the desired 1,2,4-trifluoro pattern is established, the activating nitro group must be removed. This is a standard transformation involving reduction of the nitro group to an amine (e.g., via catalytic hydrogenation), followed by diazotization (with NaNO₂) and subsequent reductive removal of the diazonium group (e.g., with hypophosphorous acid, H₃PO₂), yielding the final target molecule.

Chemical Reactivity

The reactivity of the aromatic ring is governed by the interplay between the electron-donating, ortho-, para-directing methyl group and the electron-withdrawing, deactivating, yet ortho-, para-directing fluorine atoms.

-

Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated towards EAS due to the powerful inductive effect of the three fluorine atoms. However, substitution is still possible under forcing conditions. The directing effects are complex: the methyl group strongly activates the ortho (position 2 - blocked, position 4 - blocked) and para (position 6) positions. The fluorine atoms also direct ortho and para. The most likely position for electrophilic attack would be C-6, which is para to the methyl group and ortho to the F-1 atom.

-

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring makes it susceptible to NAS, particularly if a leaving group is present at a position activated by other electron-withdrawing groups.

-

Benzylic Reactivity: The methyl group can undergo free-radical substitution at the benzylic position (e.g., bromination with NBS) to install further functionality, providing a handle for subsequent synthetic transformations.

Section 4: Applications in Research and Development

Fluorinated building blocks are indispensable in modern chemistry. The incorporation of fluorine, particularly as trifluoromethyl or trifluoromethoxy groups, is a proven strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]

Intermediate in Pharmaceutical and Agrochemical Synthesis

While specific, publicly documented syntheses using this compound as a starting material are not abundant, its structure makes it a highly valuable intermediate for several reasons:

-

Scaffold for Bioactive Molecules: Many modern pharmaceuticals and pesticides are based on substituted benzene rings. This isomer provides a pre-functionalized scaffold with a unique electronic and steric profile. Isomeric differences in drugs can lead to vastly different pharmacological activities and potencies.[7][8]

-

Access to Novel Chemical Space: Drug discovery programs constantly seek novel molecular architectures. The unusual 2,3,6-trifluoro substitution pattern allows chemists to build molecules that are not accessible from more common starting materials, potentially leading to new intellectual property and compounds with unique biological profiles.

-

Precursor to Other Functional Groups: The aromatic protons can be replaced via directed ortho-metalation or electrophilic substitution, and the methyl group can be oxidized or halogenated to introduce new functional groups, further expanding its synthetic utility.

Role in Materials Science

Fluorinated aromatic compounds are of increasing interest in materials science, particularly for applications in electronics. They can be used as components in the formulation of electrolytes for high-performance batteries, where their electrochemical stability and specific solvation properties are advantageous.

Section 5: Safety, Handling, and Toxicology

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The toxicological profile for this compound is not extensively documented, but a robust safety protocol can be established based on data from its isomers and related fluorinated compounds.

Hazard Identification

Based on the Safety Data Sheet (SDS) for related trifluorotoluene isomers, the compound should be treated as hazardous.

-

Physical Hazards: Likely a flammable liquid and vapor .[4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

-

Health Hazards:

Self-Validating Handling Protocol

Every protocol must be a self-validating system, meaning that controls and checks are in place to ensure safety at every step.

Step-by-Step Handling Procedure:

-

Engineering Controls Assessment: Before handling, confirm that work will be performed in a certified chemical fume hood with sufficient airflow. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE) Verification: Don appropriate PPE, including:

-

Flame-retardant lab coat.

-

Chemical splash goggles and a face shield.

-

Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.

-

-

Dispensing and Transfer:

-

Ground all containers and receiving equipment to prevent static discharge, a potential ignition source.

-

Use only spark-proof tools.

-

Transfer liquids slowly to minimize splashing and vapor generation.

-

-

Storage: Store in a tightly sealed, properly labeled container in a designated flammables cabinet, away from heat, sparks, and oxidizing agents.

-

Waste Disposal: Dispose of waste in a dedicated, labeled hazardous waste container in accordance with all local, state, and federal regulations. Never pour down the drain.

-

Emergency Preparedness: Ensure that appropriate fire extinguishing media (dry chemical, CO₂, or foam) and spill control materials (absorbent pads or granules) are readily available.

Trustworthiness through Verification: This protocol is built on established best practices for handling flammable and irritating organic liquids. Its trustworthiness comes from the integration of multiple layers of safety: administrative controls (SOPs), engineering controls (fume hood), and personal protective equipment. Each step is designed to mitigate a specific, identified risk.

References

- Fisher Scientific. Safety Data Sheet: 2,3,6-Trifluorotoluene. [URL: https://www.fishersci.com/store/msds?partNumber=H63897&productDescription=2%2C3%2C6-Trifluorotoluene%2C+98%25%2C+Thermo+Scientific&vendorId=VN00033897]

- Fisher Scientific. Safety Data Sheet: 2-Nitro-alpha,alpha,alpha-trifluoro- toluene, 99%. [URL: https://www.fishersci.com/store/msds?partNumber=AC166521000&productDescription=2-Nitro-alpha%2Calph%2C99%25&vendorId=VN00024248]

- WebQC.Org. Trifluorotoluene (C6H5CF3) properties. [URL: https://www.webqc.org/chemical-properties-of-trifluorotoluene.html]

- PubChem. Compound Summary: 2,4,6-Trifluorotoluene. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782639]

- Sigma-Aldrich. Product Page: 2,3,4-Trifluorotoluene 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/340472]

- Alfa Chemistry. Product Page: CAS 93343-11-4 2,4,6-Trifluorotoluene. [URL: https://www.alfa-chemistry.com/cas_93343-11-4.htm]

- Thermo Fisher Scientific. Safety Data Sheet (German): 2,3,6-Trifluorotoluene. [URL: https://www.fishersci.de/store/msds?partNumber=H63897&productDescription=2%2C3%2C6-Trifluorotoluene+98%25&vendorId=VN00033897]

- Fisher Scientific. Product Page: 2,3,6-Trifluorotoluene, 98%, Thermo Scientific. [URL: https://www.fishersci.com/shop/products/2-3-6-trifluorotoluene-98-thermo-scientific/H63897]

- Wikipedia. Trifluorotoluene. [URL: https://en.wikipedia.org/wiki/Trifluorotoluene]

- Defense Technical Information Center. SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. [URL: https://apps.dtic.

- Fisher Scientific. Product Page: 2,3,6-Trifluorotoluene, 98%, Thermo Scientific 250 mg. [URL: https://www.fishersci.com/shop/products/2-3-6-trifluorotoluene-98-thermo-scientific-2/15450859]

- PubChem. Compound Summary: this compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14651252]

- Solubility of Things. Case Studies of Isomers: Examples from Pharmaceuticals. [URL: https://solubilityofthings.

- A review of drug isomerism and its significance. Journal of Basic and Clinical Pharmacy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070733/]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN102320919B - Preparation method for 2,6-dichloro-trifluorotoluene - Google Patents [patents.google.com]

- 3. fishersci.no [fishersci.no]

- 4. 2,3,4-三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. webqc.org [webqc.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,4-Trifluoro-3-methylbenzene

This guide provides a comprehensive overview of the core physical and chemical properties of 1,2,4-Trifluoro-3-methylbenzene, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. Given its status as a specialized research chemical, this document synthesizes available computed data with established principles of physical organic chemistry to offer predictive insights where experimental data is not publicly available.

Compound Identification and Structure

Precise identification is the bedrock of any chemical study. This compound, also known by its synonym 2,3,6-Trifluorotoluene, is a substituted aromatic ring. The strategic placement of fluorine atoms and a methyl group imparts unique electronic and steric properties, making it a valuable building block in targeted synthesis.

The table below summarizes the key identifiers for this compound, primarily sourced from the PubChem database.[1]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2,3,6-Trifluorotoluene, Benzene, 1,2,4-trifluoro-3-methyl-[1] |

| CAS Number | 119916-25-5[1] |

| Molecular Formula | C₇H₅F₃[1] |

| Molecular Weight | 146.11 g/mol [1] |

| Canonical SMILES | CC1=C(C=CC(=C1F)F)F |

| InChI Key | VLXRWIKZIXEYRM-UHFFFAOYSA-N |

Physicochemical Properties: A Data-Driven Analysis

Understanding the physical properties of a compound is critical for designing reaction conditions, purification strategies, and safe handling procedures. For this compound, a combination of computed data and comparative analysis with related structures is necessary due to a scarcity of published experimental values.

| Property | Value / Predicted Range | Data Type | Rationale & Expert Insight |

| Boiling Point | ~125-145 °C | Predicted | Experimental data is not readily available. However, we can infer a reasonable estimate. The parent compound, 1,2,4-Trifluorobenzene (C₆H₃F₃), has a boiling point of 88 °C. The isomer 2,3,4-Trifluorotoluene (CAS 193533-92-5) boils at 126-127 °C.[2][3] The addition of a methyl group typically increases the boiling point by 20-40 °C due to increased molecular weight and van der Waals forces. Therefore, a boiling point significantly higher than the parent compound is expected. |

| Density | ~1.20-1.25 g/mL at 25 °C | Predicted | The density of the isomeric 2,3,4-Trifluorotoluene is 1.222 g/mL at 25 °C.[3] It is reasonable to assume that this compound will have a very similar density. |

| Flash Point | ~25-35 °C | Predicted | The isomer 2,3,4-Trifluorotoluene has a flash point of 28 °C (82.4 °F). Given the structural similarity, a comparable flash point is expected, classifying the compound as a flammable liquid. |

| Solubility | Insoluble in water; Soluble in organic solvents | Inferred | Like most fluorinated aromatic compounds, it is hydrophobic. It is expected to be soluble in common organic solvents such as ethers, acetone, and chlorinated solvents.[4] |

| XLogP3 | 2.6 | Computed | This value indicates a moderate degree of lipophilicity, suggesting good solubility in nonpolar environments.[1] |

Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for CAS 119916-25-5 is not widely available, the known hazards of isomeric and parent compounds provide a strong basis for safe handling protocols.[5][6][7] The primary hazards are flammability and irritation.

GHS Hazard Classification (Predicted):

-

Flammable Liquids, Category 3 (H226)[8]

-

Skin Irritation, Category 2 (H315)[6]

-

Serious Eye Irritation, Category 2A (H319)[6]

-

Specific target organ toxicity — single exposure (Respiratory tract irritation), Category 3 (H335)[6]

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[6]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.

-

Source of Ignition: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond containers during transfers to prevent static discharge.[5][7]

Storage Protocol:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]

-

Keep away from strong oxidizing agents.

Synthesis & Spectroscopic Insights

Synthesis Pathway: Fluorinated toluenes are often synthesized from corresponding toluic acids or via nucleophilic aromatic substitution on activated rings. A common industrial method for related compounds involves the reaction of a benzotrichloride with hydrogen fluoride.[9][10] For a laboratory-scale synthesis, a plausible route could involve Sandmeyer-type reactions on a suitably substituted aniline or fluorination of a precursor using reagents like sulfur tetrafluoride on a toluic acid.[11]

Expected Spectroscopic Signatures: A crucial aspect of validating the integrity of any research chemical is spectroscopic analysis.

-

¹H NMR: Expect a singlet for the methyl (CH₃) protons around 2.0-2.5 ppm. The two aromatic protons will appear as complex multiplets in the aromatic region (6.5-7.5 ppm), showing coupling to each other and to the adjacent fluorine atoms.

-

¹⁹F NMR: Three distinct signals are expected, each showing complex splitting patterns due to F-F and H-F coupling.

-

¹³C NMR: Seven distinct carbon signals are anticipated, with the C-F carbons exhibiting large one-bond coupling constants (¹JCF).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 146.

Experimental Workflow: Quality Control of a Research Sample

Trustworthiness in research starts with verifying the identity and purity of starting materials. The following workflow is a self-validating system for the quality assessment of a newly acquired batch of this compound.

Protocol Steps:

-

Documentation & Physical Inspection: Log the sample details (supplier, batch number). Visually inspect for expected appearance (e.g., colorless liquid).

-

Solubility Check: Test solubility in a polar (water) and a non-polar (dichloromethane) solvent to confirm expected behavior.

-

GC-MS Analysis:

-

Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate).

-

Inject onto a GC-MS system equipped with a standard non-polar column (e.g., DB-5).

-

Objective: Determine purity by peak area percentage and confirm the molecular weight (m/z 146) from the mass spectrum of the main peak.

-

-

NMR Spectroscopy:

-

Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹⁹F, and ¹³C spectra.

-

Objective: Confirm the chemical structure by comparing observed chemical shifts and coupling patterns to the expected signatures described in Section 4. The integration of the ¹H spectrum should confirm the proton ratio.

-

-

Data Synthesis & Approval:

-

Consolidate all analytical data.

-

If purity is ≥98% (or meets project specification) and all spectra are consistent with the structure of this compound, the batch is approved for use.

-

If impurities are detected, further purification (e.g., fractional distillation) is required, followed by re-analysis.

-

Workflow Visualization:

Caption: Quality control workflow for this compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14651252, this compound. Retrieved December 30, 2025 from [Link].

-

Wikipedia contributors. (2023, November 13). Trifluorotoluene. In Wikipedia, The Free Encyclopedia. Retrieved December 30, 2025, from [Link].

-

WebQC.org. (2024). Trifluorotoluene (C6H5CF3) properties. Retrieved December 30, 2025, from [Link].

-

PrepChem.com. (n.d.). Preparation of trifluorotoluene. Retrieved December 30, 2025, from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782639, 2,4,6-Trifluorotoluene. Retrieved December 30, 2025 from [Link].

-

Defense Technical Information Center. (1970). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. Retrieved December 30, 2025, from [Link].

Sources

- 1. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 2,3,4-Trifluorotoluene | 193533-92-5 [chemicalbook.com]

- 4. webqc.org [webqc.org]

- 5. 1,2,4-Trifluorobenzene - Safety Data Sheet [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,4,6-Trifluorotoluene | C7H5F3 | CID 2782639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2,4-Trifluoro-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 1,2,4-trifluoro-3-methylbenzene (also known as 2,3,6-trifluorotoluene). As a key fluorinated aromatic building block, understanding its structural and electronic properties is paramount for its effective utilization in medicinal chemistry and materials science. This document delves into the nuanced interplay of its substituent effects, offering insights into its geometry, stability, and reactivity. Detailed spectroscopic characterization and synthetic methodologies are also presented to provide a holistic understanding for researchers in drug discovery and chemical development.

Introduction: The Significance of Fluorinated Aromatics

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development.[1][2] Fluorinated compounds frequently exhibit enhanced metabolic stability, increased lipophilicity, and modulated binding affinities, contributing to more effective and bioavailable therapeutics.[3] The substitution of hydrogen with fluorine, the most electronegative element, imparts unique electronic properties to the aromatic ring, influencing its reactivity and intermolecular interactions.

This compound is a versatile intermediate in the synthesis of a wide array of complex pharmaceutical and agrochemical molecules. Its specific substitution pattern, featuring three fluorine atoms and a methyl group on a benzene ring, creates a unique electronic and steric environment that can be exploited for targeted molecular design. This guide will explore the fundamental molecular and electronic structure of this compound, providing a detailed framework for understanding its chemical behavior and potential applications.

Molecular Structure and Geometry

Predicted Molecular Geometry

Computational modeling, particularly using Density Functional Theory (DFT), provides a reliable method for determining the equilibrium geometry of molecules. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Table 1: Predicted Geometric Parameters for this compound (DFT Calculation)

| Parameter | Predicted Value | General Range for Substituted Benzenes |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.385 - 1.405 | 1.39 - 1.40 Å |

| C-F | ~1.35 | 1.33 - 1.36 Å |

| C-CH3 | ~1.51 | 1.50 - 1.52 Å |

| C-H (aromatic) | ~1.08 | 1.08 - 1.09 Å |

| C-H (methyl) | ~1.09 | 1.09 - 1.10 Å |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | 118 - 122 | ~120° |

| C-C-F | 118 - 121 | ~120° |

| C-C-C(H3) | ~121 | ~120° |

| H-C-H (methyl) | ~109.5 | ~109.5° |

Note: These are representative values and the actual calculated values may vary slightly depending on the level of theory and basis set used.

The presence of three highly electronegative fluorine atoms and an electron-donating methyl group introduces distortions in the benzene ring from a perfect hexagonal geometry. The C-C bond lengths adjacent to the fluorine substituents are expected to be slightly shorter than the standard benzene C-C bond length (1.39 Å) due to the inductive electron withdrawal. Conversely, the C-C bonds adjacent to the methyl group may be slightly elongated. The internal ring angles are also expected to deviate from the ideal 120° to accommodate the steric and electronic demands of the substituents.

Chemical Bonding and Electronic Structure

A deeper understanding of the chemical bonding in this compound is crucial for predicting its reactivity and intermolecular interactions. This can be achieved through advanced computational techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of the bonding within a molecule by transforming the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals.

For this compound, NBO analysis would reveal:

-

Sigma (σ) Framework: Strong, localized σ-bonds forming the backbone of the benzene ring and the bonds to the substituents.

-

Pi (π) System: The delocalized π-system of the benzene ring, which is perturbed by the substituents. The electron-withdrawing fluorine atoms will polarize the π-electron density towards themselves, while the electron-donating methyl group will increase the electron density in the ring, albeit to a lesser extent.

-

Hyperconjugation: NBO analysis can quantify the hyperconjugative interactions between the σ-orbitals of the C-H bonds in the methyl group and the adjacent π-system of the ring, which contributes to the electron-donating nature of the methyl group. It can also reveal interactions between the lone pairs of the fluorine atoms and the antibonding orbitals of the ring.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM provides a rigorous definition of atoms and bonds based on the topology of the electron density.[1] This method allows for the characterization of bond paths and the properties of the electron density at the bond critical points (BCPs), which provides insight into the nature of the chemical bonds.

For this compound, a QTAIM analysis would likely show:

-

Bond Critical Points (BCPs): The presence of BCPs between adjacent carbon atoms in the ring, between the carbon and fluorine atoms, and between the ring carbon and the methyl carbon, confirming the existence of covalent bonds.

-

Electron Density (ρ) at BCPs: The value of ρ at the BCP is related to the bond order. The C-F bonds would exhibit a higher electron density at the BCP compared to the C-H bonds, indicative of a stronger, more polar interaction.

-

Laplacian of the Electron Density (∇²ρ) at BCPs: The sign of the Laplacian indicates the nature of the interaction. For the covalent C-C and C-H bonds, the Laplacian would be negative, indicating a shared-shell interaction. For the more polar C-F bonds, the Laplacian would be positive or close to zero, indicating a depletion of electron density in the internuclear region, characteristic of a closed-shell or polar covalent interaction.

The following diagram illustrates the workflow for a computational analysis of the molecular structure and bonding of this compound.

Caption: Computational workflow for structural and bonding analysis.

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the three methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms. The methyl protons will likely appear as a singlet or a narrow multiplet due to smaller long-range couplings.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the attached fluorine atoms, with carbons directly bonded to fluorine showing large downfield shifts and characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[4] It is expected to show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts and coupling constants (both F-F and F-H) will provide valuable information about the electronic environment and spatial arrangement of the fluorine atoms.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H | ||

| Aromatic CH | 6.8 - 7.2 | d, dd, or t (due to H-H and H-F coupling) |

| Methyl CH₃ | 2.1 - 2.3 | s or narrow m |

| ¹³C | ||

| C-F | 150 - 165 | d (large ¹JCF) |

| C-CH₃ | ~130 | q (due to coupling with methyl protons) |

| Aromatic C-C | 110 - 140 | Various multiplicities due to C-F coupling |

| Methyl C | 15 - 20 | q (large ¹JCH) |

| ¹⁹F | ||

| F at C-1, C-2, C-4 | -110 to -150 | Complex multiplets due to F-F and F-H coupling |

Note: These are estimated ranges and actual values will depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrational modes of the molecule.

-

C-H stretching: Aromatic C-H stretching bands will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed around 2850-3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

C-F stretching: Strong absorption bands due to C-F stretching are expected in the 1100-1350 cm⁻¹ region.

-

C-H bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (146.11 g/mol ).[5]

-

Fragmentation Pattern: Common fragmentation pathways for substituted benzenes include the loss of the methyl group ([M-15]⁺) and potentially the loss of fluorine or HF. The fragmentation pattern can provide further structural confirmation.

Synthesis and Reactivity

Synthetic Approaches

Experimental Protocol: A Plausible Synthetic Route

A potential multi-step synthesis could start from a commercially available di- or trifluoroaniline and proceed through a Sandmeyer-type reaction or a Balz-Schiemann reaction to introduce the final fluorine atom, followed by methylation or starting from a toluidine derivative.

The following diagram illustrates a generalized synthetic workflow.

Caption: A generalized synthetic pathway to fluorinated aromatics.

Chemical Reactivity

The reactivity of the aromatic ring in this compound is governed by the interplay of the activating methyl group and the deactivating fluorine atoms.

-

Electrophilic Aromatic Substitution (EAS): The fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect, making the ring less susceptible to electrophilic attack compared to toluene. The methyl group is an activating, ortho-, para-director. The regiochemical outcome of an EAS reaction will be a complex result of these opposing effects, with substitution likely directed to the position least deactivated by the fluorine atoms and influenced by the steric bulk of the electrophile.

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of multiple electron-withdrawing fluorine atoms activates the ring towards nucleophilic attack. A suitable leaving group (another halogen, for instance) on the ring would be readily displaced by a strong nucleophile, particularly if the leaving group is ortho or para to the fluorine atoms.

Applications in Drug Discovery and Materials Science

The unique properties of this compound make it an attractive building block in several areas:

-

Medicinal Chemistry: Its incorporation into drug candidates can be used to block metabolic oxidation at specific positions, thereby improving the pharmacokinetic profile of a drug.[1] The trifluorinated phenyl motif can also engage in specific interactions with biological targets, potentially enhancing binding affinity and selectivity.

-

Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic moieties to enhance their efficacy and environmental stability.

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers with desirable properties such as high thermal stability, chemical resistance, and low surface energy.

Conclusion

This compound possesses a rich and complex molecular structure and electronic profile arising from the interplay of its fluorine and methyl substituents. This guide has provided a detailed overview of its molecular geometry, chemical bonding, spectroscopic signatures, and reactivity patterns. A thorough understanding of these fundamental properties is essential for harnessing the full potential of this versatile building block in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Further experimental and computational studies will continue to refine our understanding of this and related fluorinated aromatic compounds, paving the way for new innovations in chemical science.

References

[1] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [2] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [3] O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [5] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link] [6] Bader, R. F. (1990). Atoms in molecules: a quantum theory. Oxford University Press. [4] Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

Sources

1,2,4-Trifluoro-3-methylbenzene CAS number and identification

An In-depth Technical Guide to 1,2,4-Trifluoro-3-methylbenzene: Identification and Characterization for Advanced Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this document delves into the causality behind analytical choices, offering field-proven insights into the definitive identification and characterization of this fluorinated aromatic compound.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated benzene derivatives are critical building blocks in modern chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound (also known as 2,3,6-Trifluorotoluene) is one such compound, offering a unique substitution pattern for the development of novel chemical entities. This guide establishes a self-validating framework for its unambiguous identification, ensuring the integrity of downstream research and development.

Core Identification Parameters

The foundational step in any research workflow is the confirmation of the material's identity. The following parameters serve as the primary identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 119916-25-5 | [1] |

| IUPAC Name | This compound | [1] |

| Synonym | 2,3,6-Trifluorotoluene | [1] |

| Molecular Formula | C₇H₅F₃ | [1] |

| Molecular Weight | 146.11 g/mol | [1] |

| InChI Key | VLXRWIKZIXEYRM-UHFFFAOYSA-N | [1] |

Physicochemical Properties and Structural Insights

The physical properties of this compound are dictated by the interplay between the aromatic ring and its substituents. The three electronegative fluorine atoms create a significant dipole moment and influence the compound's boiling point and solubility, while the methyl group adds a nonpolar character.

| Property | Value | Notes |

| Molecular Weight | 146.11 g/mol | Calculated from the molecular formula C₇H₅F₃.[1] |

| XLogP3 | 2.6 | A computed value indicating moderate lipophilicity.[1] |

| Boiling Point | ~154-155 °C | Estimated based on structurally similar compounds like 1,2,4-Trifluorobenzene.[2] |

| Density | ~1.607 g/cm³ | Estimated based on structurally similar compounds.[2] |

Expert Insight: The trifluoro-substitution pattern makes this molecule an interesting candidate for medicinal chemistry. The fluorine atoms can block metabolic oxidation at those positions and engage in specific hydrogen bonding or dipole interactions with target proteins, while the methyl group provides a handle for further synthetic elaboration.

Definitive Spectroscopic and Chromatographic Identification

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The following sections detail the principles and expected outcomes for key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this molecule, as it provides direct information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

-

¹H NMR Spectroscopy : The proton NMR spectrum will provide information on the aromatic protons and the methyl group. We expect to see a singlet for the methyl group (around 2.0-2.5 ppm) and complex, coupled multiplets for the two aromatic protons. The key diagnostic feature will be the splitting of these proton signals due to coupling with the adjacent fluorine atoms (J-coupling).

-

¹⁹F NMR Spectroscopy : This is crucial for confirming the fluorine substitution pattern. We expect to see three distinct signals, one for each fluorine atom. The signals will be split into doublets of doublets due to coupling with the other two non-equivalent fluorine atoms and potentially smaller couplings to the aromatic protons.

-

¹³C NMR Spectroscopy : The carbon spectrum will show seven distinct signals. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which are highly diagnostic. The methyl carbon will appear as a quartet (due to coupling with its three protons) at the high-field end of the spectrum.

-

Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice.

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution : Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis : Insert the NMR tube into the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F NMR spectra following standard instrument protocols.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

GC-MS is the gold standard for confirming molecular weight and assessing purity. The gas chromatograph separates the sample from any impurities, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

-

Expected Mass Spectrum : The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 146. The isotopic pattern will be characteristic of a molecule containing only C, H, and F. Common fragmentation patterns for fluorinated aromatics involve the loss of fluorine (F•) or trifluoromethyl (CF₃•) radicals, although in this case, fragmentation will likely involve loss of H•, F•, or CH₃•, leading to characteristic daughter ions.[3][4]

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Column Selection : Use a standard nonpolar capillary column (e.g., DB-5ms, HP-5ms) for good separation of aromatic compounds.

-

Injection : Inject 1 µL of the prepared solution into the GC inlet, which should be heated (e.g., 250 °C) to ensure rapid volatilization.

-

GC Oven Program :

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

MS Detection : Set the mass spectrometer to scan a range of m/z 40-400 in EI mode.

-

Data Analysis : Analyze the resulting chromatogram to assess purity and examine the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for the comprehensive identification of a sample purported to be this compound.

Caption: Workflow for the Identification of this compound.

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of fluorinated aromatics, a common strategy involves nucleophilic aromatic substitution (SₙAr) on highly activated precursors or through diazotization-fluorination sequences (Balz-Schiemann reaction). A plausible route to this compound could start from a commercially available diaminotoluene.

Caption: A plausible synthetic route to this compound.

Causality of Experimental Choices: The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine atoms onto an aromatic ring by converting an amino group into a diazonium tetrafluoroborate salt, which then decomposes upon heating to yield the aryl fluoride.[5] A subsequent electrophilic fluorination step could then be used to introduce the final fluorine atom, with the directing effects of the existing substituents guiding its position.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from structurally related compounds like 1,2,4-Trifluorobenzene can be used to establish prudent handling practices.[6][7]

| Hazard Class | Precautionary Statement |

| Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[2][6] |

| Skin/Eye Irritant | Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection.[6][8] |

| Respiratory Irritant | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing vapors.[6][8] |

First Aid Measures:

-

In case of inhalation: Move person into fresh air. If not breathing, give artificial respiration.[7][8]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[7]

In all cases of exposure, it is imperative to seek medical attention and show the safety data sheet of a related compound to the attending physician.[7][8]

Conclusion

The definitive identification of this compound relies on a logical and multi-faceted analytical approach. By combining foundational identifiers like the CAS number with advanced spectroscopic and chromatographic techniques, researchers can proceed with confidence in the integrity of their starting material. The insights and protocols provided in this guide serve as a robust framework for the characterization of this and other valuable fluorinated intermediates, ultimately upholding the principles of scientific integrity and accelerating the pace of discovery in drug development and materials science.

References

- 1. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1,2,4-Trifluorobenzene [webbook.nist.gov]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aaronchem.com [aaronchem.com]

Spectroscopic data for 1,2,4-Trifluoro-3-methylbenzene (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,4-Trifluoro-3-methylbenzene

Introduction: The Analytical Challenge of Positional Isomerism

In the fields of drug discovery, agrochemicals, and materials science, the precise structural elucidation of fluorinated aromatic compounds is paramount. Substitution patterns dramatically influence a molecule's physicochemical properties, including its reactivity, metabolic stability, and biological interactions. This compound (also known as 2,3,6-Trifluorotoluene)[1] is a prime example of a scaffold where unambiguous identification of its isomeric form is critical. The presence of multiple fluorine atoms and a methyl group on the benzene ring presents a unique analytical puzzle that can only be solved through a multi-technique spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone for determining the precise connectivity of this compound. The presence of three distinct NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a rich web of data through chemical shifts and spin-spin coupling, allowing for a complete structural assignment.

Expertise & Experience: Why a Multi-Nuclear Approach is Essential

While ¹H NMR provides initial clues, the significant overlap in chemical shifts for aromatic protons and the complexity introduced by proton-fluorine (H-F) coupling can make an assignment based on ¹H data alone ambiguous. ¹⁹F NMR, with its wide chemical shift range and high sensitivity, is exceptionally powerful for distinguishing between fluorinated isomers.[2] The true power, however, lies in integrating ¹H, ¹³C, and ¹⁹F data. Carbon-fluorine (C-F) coupling constants, which can be observed over one, two, or even three bonds, act as definitive proof of the substitution pattern.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectra

Based on the structure, we can predict the key features of each spectrum. The molecule has two aromatic protons, a methyl group, and three distinct fluorine atoms.

-

¹H NMR: Two signals are expected in the aromatic region, and one signal in the aliphatic region.

-

The two aromatic protons (H-5 and H-6) will appear as complex multiplets due to coupling to each other (³JHH) and to the various fluorine atoms (³JHF, ⁴JHF, ⁵JHF).

-

The methyl protons will appear as a singlet, potentially broadened or split into a narrow multiplet by a small long-range coupling to the adjacent fluorine atom (⁴JHF).

-

-

¹³C NMR: Seven distinct signals are expected.

-

Each of the seven carbon atoms is chemically unique.

-

The signals for the fluorine-bearing carbons (C-1, C-2, C-4) will be split into large doublets due to one-bond C-F coupling (¹JCF).

-

Other carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF), providing further structural confirmation.

-

-

¹⁹F NMR: Three distinct signals are expected.[3]

-

Each fluorine atom is in a unique chemical environment. The signals will be split by coupling to the other two fluorine atoms (F-F coupling) and the two aromatic protons (F-H coupling). This complex splitting pattern is a unique fingerprint for this specific isomer.

-

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| ¹H | ~7.0 - 7.4 | m | ³JHH, JHF | H-5, H-6 |

| ~2.3 | t or br s | ⁴JHF | -CH₃ | |

| ¹³C | ~150 - 160 | d | ¹JCF ≈ 240-250 | C-1, C-2, C-4 |

| ~115 - 135 | m | JCF | C-3, C-5, C-6 | |

| ~15 - 20 | q | ²JCCF | -CH₃ | |

| ¹⁹F | -110 to -170 | ddd | JFF, JFH | F-1, F-2, F-4 |

Note: Chemical shifts are estimates relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F. Coupling constants are representative values.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C referencing.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize spectral width to cover the aromatic and aliphatic regions.

-

Ensure sufficient resolution to observe fine coupling patterns.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum to simplify multiplets and identify chemical shifts.

-

Acquire a proton-coupled ¹⁹F spectrum to observe H-F coupling constants, which are critical for assignment. Use a reference standard like CFCl₃ (external) or α,α,α-Trifluorotoluene (internal).[3][5]

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

-

Data Processing: Process all spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate signals and measure chemical shifts and coupling constants.

Caption: Key NMR spin-spin couplings in this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this compound, the most informative regions of the spectrum will be those corresponding to carbon-fluorine (C-F) bonds and the substitution pattern on the aromatic ring.

Predicted IR Spectrum

The IR spectrum will be dominated by several key absorptions:

-

C-F Stretching: Strong, sharp absorption bands are expected in the 1100-1350 cm⁻¹ region. The presence of multiple C-F bonds will likely result in a complex pattern of several strong peaks, which is highly characteristic of polyfluorinated aromatics.[6]

-

Aromatic C-H Stretching: Medium to weak bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aromatic C=C Stretching: Several medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

C-H Bending (Methyl): Absorptions around 2850-2960 cm⁻¹ (stretching) and 1375-1450 cm⁻¹ (bending).

-

Aromatic C-H Out-of-Plane Bending: The pattern of bands in the 650-900 cm⁻¹ region can often be correlated with the substitution pattern of the benzene ring.

Table 2: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3030 - 3100 | Weak-Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Weak-Medium | Methyl C-H Stretch |

| 1450 - 1600 | Medium | Aromatic C=C Ring Stretch |

| 1100 - 1350 | Strong | C-F Stretch |

| 650 - 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Sample Scan: Lower the ATR press arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened swab to remove all traces of the sample.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two vital pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a structural fingerprint and helps confirm the arrangement of substituents.

Expertise & Experience: Interpreting Fragmentation in Fluorinated Aromatics

For alkyl-substituted aromatic rings, a common fragmentation pathway involves the loss of a hydrogen or the alkyl group, followed by rearrangement to a stable tropylium ion.[7] However, the presence of strongly electronegative fluorine atoms significantly influences this process. The molecular ion peak in fluorinated aromatics is typically prominent. Key fragmentation events to anticipate include the loss of a fluorine radical (M-19) or the neutral loss of HF (M-20).[7] The relative stability of the resulting fragments will dictate the observed spectrum.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺•): The molecular formula is C₇H₅F₃, giving a molecular weight of 146.03 g/mol .[1] A strong peak at m/z = 146 is expected.

-

Key Fragments:

-

m/z = 145 (M-1)⁺: Loss of a hydrogen radical.

-

m/z = 131 (M-15)⁺: Loss of the methyl radical (•CH₃).

-

m/z = 127 (M-19)⁺: Loss of a fluorine radical (•F). This is a common fragmentation for fluoroaromatics.

-

m/z = 126 (M-20)⁺•: Loss of neutral hydrogen fluoride (HF).

-

m/z = 111 (M-15-20)⁺•: Subsequent loss of HF from the (M-15)⁺ fragment.

-

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Identity |

| 146 | [C₇H₅F₃]⁺• | Molecular Ion (M⁺•) |

| 145 | [C₇H₄F₃]⁺ | (M-H)⁺ |

| 131 | [C₆H₄F₃]⁺ | (M-CH₃)⁺ |

| 127 | [C₇H₅F₂]⁺ | (M-F)⁺ |

| 111 | [C₆H₄F₂]⁺• | (M-CH₃-HF)⁺• |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.

-

Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Interface Temperature: Set the GC-MS transfer line temperature to ~280 °C.

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the ion source temperature to ~230 °C.[8]

-

Mass Analyzer: Scan a mass range from m/z 40 to 300.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

The structural characterization of this compound is a task that demands a synergistic application of modern spectroscopic techniques. While IR and MS provide rapid confirmation of functional groups and molecular weight, only a detailed, multi-nuclear NMR analysis can provide the unambiguous evidence of the specific substitution pattern required for confident structural assignment. The predictive framework and detailed protocols outlined in this guide provide the necessary foundation for researchers to successfully acquire and interpret the data needed to fully characterize this and other complex fluorinated molecules, ensuring scientific integrity and accelerating research and development.

References

- General information on NMR spectroscopy acquisition parameters. (2021). Supporting Information for scientific publications. [Online].

- General information on spectroscopic measurement techniques. (n.d.). The Royal Society of Chemistry. [Online].

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Online]. Available: [Link]

- Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Online].

- University of Calgary. (n.d.). 19F NMR Reference Standards. [Online].

-

PubChem. (n.d.). 1,2,4-Trifluorobenzene. National Center for Biotechnology Information. [Online]. Available: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]

- University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. [Online].

- University of Potsdam. (n.d.). 19Flourine NMR. [Online].

Sources

- 1. This compound | C7H5F3 | CID 14651252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. rsc.org [rsc.org]

- 5. colorado.edu [colorado.edu]

- 6. 1,2,4-Trifluorobenzene | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. whitman.edu [whitman.edu]

- 8. uni-saarland.de [uni-saarland.de]

1H and 19F NMR spectrum analysis of 1,2,4-Trifluoro-3-methylbenzene

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 1,2,4-Trifluoro-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Power of Fluorine in NMR Spectroscopy

In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for molecular structure elucidation. While proton (¹H) NMR is foundational, the incorporation of fluorine atoms into molecules opens a powerful analytical window through Fluorine-19 (¹⁹F) NMR. The ¹⁹F nucleus possesses a unique and advantageous set of properties: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which collectively result in high sensitivity, second only to protons.[1][2]

What truly sets ¹⁹F NMR apart is its expansive chemical shift range, typically spanning over 800 ppm, which is dramatically wider than the ~15 ppm range for protons.[1][3] This vast dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[4] Consequently, ¹⁹F NMR serves as a highly informative probe for investigating molecular structure, conformation, and intermolecular interactions, making it indispensable in drug discovery for studying protein-ligand binding and in materials science for characterizing fluoropolymers.[4]

This guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound. By dissecting the theoretical underpinnings of its spectral features and outlining a robust experimental protocol, this document serves as a technical resource for scientists aiming to leverage the full potential of multinuclear NMR for the characterization of complex fluorinated aromatic compounds.

Part 1: Theoretical Prediction and Structural Analysis

A deep understanding of an NMR spectrum begins with a theoretical prediction based on the molecule's structure. The substitution pattern on the benzene ring in this compound dictates the chemical environment of each nucleus, giving rise to a unique spectral fingerprint.

Molecular Structure and Symmetry Considerations

The structure of this compound lacks any element of symmetry that would render its nuclei chemically equivalent. Therefore, we anticipate distinct NMR signals for each unique proton and fluorine position.

-

Protons: Three distinct proton environments are present: the two aromatic protons (H-5 and H-6) and the methyl group protons.

-

Fluorines: Three distinct fluorine environments exist at positions F-1, F-2, and F-4.

Caption: Spin-spin coupling network in this compound.

Part 2: Experimental Design and Data Acquisition

Acquiring high-quality, interpretable NMR spectra requires careful experimental design, from sample preparation to the selection of instrument parameters.

Protocol: Sample Preparation

The goal of sample preparation is to create a homogeneous solution of the analyte at an appropriate concentration in a deuterated solvent.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and whose residual peak does not overlap with analyte signals. Chloroform-d (CDCl₃) is a common first choice. For compounds with different solubility, acetone-d₆ or DMSO-d₆ can be used. Be aware that solvent choice can slightly influence chemical shifts. [5][6]2. Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard:

-

For ¹H NMR , tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm). [7]It is often included in commercial deuterated solvents.

-

For ¹⁹F NMR , referencing is more varied. While trichlorofluoromethane (CFCl₃) is the historical standard (δ = 0.00 ppm), its volatility and environmental concerns have led to the use of secondary standards like hexafluorobenzene (C₆F₆, δ ≈ -163 ppm) or a known, stable fluorinated compound added to the sample. Alternatively, modern spectrometers can use the deuterium lock signal to indirectly reference the ¹⁹F spectrum based on the known ¹H reference frequency. [8]4. Filtration: Transfer the final solution to a clean, dry NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

-

Protocol: Spectrometer Setup and Acquisition

The following steps outline the acquisition of standard 1D ¹H and ¹⁹F spectra. These protocols are based on typical Bruker spectrometer commands but are conceptually applicable to any modern NMR instrument. [9][10]

-

Sample Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent.

-

Tuning and Shimming: Tune and match the probe for both the ¹H and ¹⁹F frequencies. Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

Acquiring the ¹H Spectrum:

-

Load a standard proton experiment parameter set.

-

Set the spectral width (SW) to cover the expected range (e.g., -1 to 10 ppm).

-

Set the transmitter offset (O1p) to be in the center of the spectrum (e.g., ~5 ppm).

-

Set an appropriate number of scans (NS), typically 8 or 16 for a sample of this concentration.

-

Use a relaxation delay (D1) of at least 1-2 seconds to allow for adequate relaxation between pulses.

-

Acquire the data using a standard pulse program (e.g., 'zg30').

-

Process the spectrum with Fourier transformation (FT), phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

Acquiring the ¹⁹F Spectrum:

-

¹H-Decoupled ¹⁹F Spectrum (for initial assignment):

-

Load a standard fluorine experiment with proton decoupling (e.g., 'zgfhigqn'). [9]This simplifies the spectrum by collapsing the ¹H-¹⁹F multiplets into singlets (or multiplets arising only from ¹⁹F-¹⁹F coupling), making it easier to identify the chemical shifts of the three fluorine signals.

-

Set the spectral width to cover the aromatic fluorine region (e.g., -100 to -180 ppm).

-

Set the transmitter offset to the center of this region (e.g., -140 ppm).

-

Acquire and process the data.

-

-

¹H-Coupled ¹⁹F Spectrum (for full analysis):

-

Load a standard fluorine experiment without proton decoupling (e.g., 'zg'). [11] * Use the same spectral width and offset as the decoupled experiment.

-

Acquire and process the data. This spectrum will show the full multiplicity due to both ¹H-¹⁹F and ¹⁹F-¹⁹F couplings, which is essential for extracting coupling constants.

-

-

Caption: Experimental workflow for NMR analysis.

Part 3: Data Interpretation and Structural Confirmation

The final step is to analyze the processed spectra to assign each signal and measure the coupling constants, confirming that they match the theoretical predictions.

-

Step 1: Analyze the ¹H Spectrum. Identify the upfield methyl signal and the two downfield aromatic multiplets. Measure their integration values, which should be in a 3:1:1 ratio. Expand the aromatic region and carefully measure the peak-to-peak distances to extract the various JHF and JHH coupling constants. This process can be complex, and using spectral simulation software is highly recommended to verify the assignments and coupling values.

-

Step 2: Analyze the ¹⁹F Spectra. Compare the ¹H-coupled and -decoupled ¹⁹F spectra. The decoupled spectrum gives the precise chemical shifts of F-1, F-2, and F-4. The coupled spectrum reveals the full splitting patterns.

-

Step 3: Correlate and Assign. Use the measured coupling constants to definitively assign each signal. For example:

-

The ¹⁹F signal that shows a narrow splitting corresponding to ⁴J(CH₃-F2) must be F-2.

-

The ¹⁹F signal that shows the largest ortho JHF coupling will correspond to a fluorine adjacent to a proton. F-4 is ortho to H-5, and F-1 is ortho to H-6.

-

The unique set of JFF values (ortho, meta, para) for each fluorine provides a powerful constraint for assignment.

-

-

Step 4 (Optional but Recommended): 2D NMR. To eliminate any ambiguity, a 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment can be performed. This experiment generates a contour plot showing cross-peaks between directly coupled ¹H and ¹⁹F nuclei, providing unambiguous proof of which proton is coupled to which fluorine.

By systematically applying this analytical framework, a complete and validated assignment of the ¹H and ¹⁹F NMR spectra of this compound can be achieved, providing a high-confidence structural confirmation.

References

- BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem.

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

- Grokipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia.

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. ResearchGate. [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1972). 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes. [Link]

-

University of Potsdam. (n.d.). 19Flourine NMR. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

-

Lo, A. A., & Gutowsky, H. S. (1963). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 85(1), 49-52. [Link]

-

DiRocco, D. A., et al. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 79(15), 7234–7240. [Link]

-

Arghya, K., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12723–12730. [Link]

-

Dalvit, C., et al. (2011). Rapid acquisition of 1H and 19F NMR experiments for direct and competition ligand-based screening. Magnetic Resonance in Chemistry, 49(4), 199-202. [Link]

-

University of California, Davis. (n.d.). Spin-Spin Coupling. [Link]

-

Supporting Information for an unspecified article. (n.d.). [Link]

-

The University of Chicago. (n.d.). Protocols | NMR Facility. [Link]

-